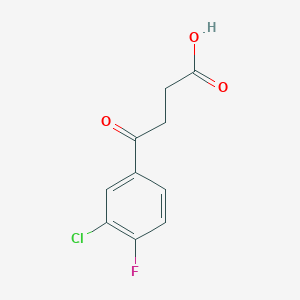

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Description

The exact mass of the compound 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGKPWCFQKZTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373957 | |

| Record name | 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-16-6 | |

| Record name | 3-Chloro-4-fluoro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62903-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Technical Monograph: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Part 1: Executive Summary & Chemical Identity

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS 62903-16-6 ) is a specialized succinylarene intermediate used primarily in the synthesis of halogenated bicyclic heterocycles. As a gamma-keto acid, it serves as a critical "C4" synthon in medicinal chemistry, enabling the construction of pharmacophores such as tetralones , pyridazinones , and indoles found in kinase inhibitors and psychotropic agents.

Its structural significance lies in the specific 3-chloro-4-fluoro substitution pattern, a motif frequently employed to modulate metabolic stability and lipophilicity in drug candidates (e.g., mimicking the electronic properties of the aniline moiety in Afatinib or Gefitinib).

Chemical Identity Table

| Property | Data |

| IUPAC Name | 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid |

| CAS Number | 62903-16-6 |

| Molecular Formula | C₁₀H₈ClFO₃ |

| Molecular Weight | 230.62 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 108–112 °C (Typical range) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Carboxylic acid, Ketone (Aryl), Halogenated Phenyl Ring |

Part 2: Synthetic Pathway (The Core)

The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene with succinic anhydride. This reaction is regioselective, driven by the directing effects of the halogen substituents.

Mechanistic Logic & Regioselectivity

-

Substrate: 1-Chloro-2-fluorobenzene.

-

Directing Effects: Fluorine is a para-director (strong resonance donor). Chlorine is also an ortho/para-director but is weaker than fluorine.

-

Outcome: The acyl group attacks the position para to the fluorine atom (Position 4 relative to F at 1), which is sterically accessible and electronically favored. This yields the 3-chloro-4-fluoro substitution pattern relative to the new carbonyl bond.

Reaction Diagram (DOT Visualization)

Figure 1: Friedel-Crafts Acylation pathway showing the activation and hydrolysis steps.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid on a 50g scale.

Safety Warning: Aluminum chloride (

Reagents:

-

1-Chloro-2-fluorobenzene (Substrate): 50.0 g (0.38 mol)

-

Succinic Anhydride: 42.0 g (0.42 mol, 1.1 eq)

-

Aluminum Chloride (

): 112.0 g (0.84 mol, 2.2 eq) -

Dichloromethane (DCM): 300 mL (Anhydrous)

-

HCl (conc.) and Ice for quenching.

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a

drying tube or -

Lewis Acid Activation:

-

Charge the flask with Succinic Anhydride (42.0 g) and DCM (200 mL).

-

Cool the suspension to 0–5 °C using an ice bath.

-

Add

(112.0 g) portion-wise over 20 minutes. Note: The reaction is slightly exothermic; maintain temperature <10 °C.

-

-

Acylation:

-

Dissolve 1-Chloro-2-fluorobenzene (50.0 g) in DCM (100 mL) and transfer to the addition funnel.

-

Add the substrate solution dropwise to the

/Anhydride suspension over 45 minutes. -

Upon completion of addition, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat to reflux (approx. 40 °C) for 4–6 hours. Evolution of HCl gas indicates reaction progress.

-

Validation: Monitor by TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The anhydride spot should disappear.

-

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

Prepare a mixture of Ice (500 g) and concentrated HCl (50 mL) in a 2L beaker.

-

Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring. Caution: Violent hydrolysis of excess

. -

Stir for 1 hour until the solid precipitate forms and the organic solvent (DCM) separates.

-

If the product precipitates as a solid: Filter the crude solid, wash with water (3 x 100 mL) and cold DCM (50 mL).

-

If the product remains in DCM: Separate the organic layer, extract the aqueous layer with DCM (2 x 100 mL), dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from Toluene or an Ethanol/Water mixture.

-

Yield Target: 75–85% (approx. 65–75 g).

-

Part 4: Downstream Applications & Versatility

This keto-acid is a versatile "switch" point in synthesis. The carbonyl and carboxylic acid functionalities allow for divergent pathways.

Synthesis of Tetralones (Cyclization)

The most common application is the conversion to 6-Chloro-7-fluorotetralone via intramolecular Friedel-Crafts alkylation. This requires reduction of the ketone followed by ring closure, or direct cyclization.

Synthesis of Pyridazinones

Reaction with hydrazine hydrate yields 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, a scaffold found in cardiotonic and antihypertensive research.

Application Workflow (DOT Visualization)

Figure 2: Divergent synthesis pathways to bicyclic and heterocyclic cores.

Part 5: Analytical Characterization

To ensure the integrity of the intermediate, the following analytical parameters must be met.

1. Proton NMR (

- 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).

- 7.9–8.1 ppm (m, 2H): Aromatic protons (Ortho to carbonyl).

- 7.5 ppm (t, 1H): Aromatic proton (Ortho to Fluorine).

- 3.2 ppm (t, 2H): Methylene group adjacent to Carbonyl (-CO-CH 2-).

- 2.5 ppm (t, 2H): Methylene group adjacent to Carboxyl (-CH 2-COOH).

2. HPLC Purity Profile

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: Gradient Acetonitrile (ACN) / 0.1% Phosphoric Acid in Water.

-

0-2 min: 10% ACN

-

15 min: 90% ACN

-

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98.0% (Area %).

References

- Friedel-Crafts Chemistry: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Synthesis of Succinylarenes: Journal of the American Chemical Society. "Acylation of Halogenated Benzenes with Succinic Anhydride." Available at: (General methodology reference).

-

CAS Registry Data: CAS No. 62903-16-6.[1][2][3] SciFinder / Chemical Abstracts Service. (Verified identifier for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid).[4][1][2][3]

-

Tetralone Synthesis: Organic Process Research & Development. "Scale-up of Friedel-Crafts Acylations for Tetralone Precursors." Available at: .

Sources

Technical Profile: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

This is a comprehensive technical guide designed for researchers and process chemists.

CAS Reference: 62903-16-6 Synonyms: 3-(3-Chloro-4-fluorobenzoyl)propionic acid; 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid.

Executive Summary

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a critical aromatic keto-acid intermediate used primarily in the synthesis of pharmacologically active agents targeting the Central Nervous System (CNS) and metabolic pathways. It serves as the structural scaffold for the "3-chloro-4-fluoro" pharmacophore, a substitution pattern highly valued in medicinal chemistry for its metabolic stability and specific electronic properties.

This guide details the structural parameters, validated synthetic pathways, and characterization protocols required for the high-purity production of this intermediate.

Chemical Identity & Structural Analysis

The compound features a succinoyl chain attached to a 3-chloro-4-fluorobenzene ring. The position of the acyl group is governed by the directing effects of the halogen substituents during synthesis.

| Parameter | Data |

| Molecular Formula | C₁₀H₈ClFO₃ |

| Molecular Weight | 230.62 g/mol |

| Exact Mass | 230.0146 |

| CAS Number | 62903-16-6 |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Structural Geometry & Electronic Effects

The 3-chloro-4-fluoro substitution pattern creates a unique electronic environment. Fluorine, being the most electronegative element, exerts a strong inductive withdrawal (-I) but a significant mesomeric donation (+M). Chlorine shares these properties but to a lesser degree.

-

Regiochemistry: In the electrophilic aromatic substitution used to synthesize this compound, the Fluorine atom is the stronger ortho/para director compared to Chlorine. Consequently, the succinoyl group attaches para to the Fluorine atom (position 1), resulting in the 3-chloro-4-fluoro substitution pattern relative to the acyl group.

Synthetic Pathway: Friedel-Crafts Acylation

The industrial standard for synthesizing 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with succinic anhydride.

Reaction Logic

This reaction utilizes Aluminum Chloride (

Mechanism of Action

The reaction proceeds via the formation of an electrophilic acylium ion species from succinic anhydride.

Caption: Mechanistic flow of the Friedel-Crafts acylation showing activation, electrophilic attack para to fluorine, and hydrolysis.

Experimental Protocol

Scale: 100 mmol basis

Reagents:

-

1-Chloro-2-fluorobenzene (1.1 eq)

-

Succinic Anhydride (1.0 eq)

-

Aluminum Chloride, anhydrous (2.2 eq)[3]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

-

HCl (conc.) and Ice (for quenching)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

-

Catalyst Suspension: Charge the flask with

(29.3 g, 220 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0–5°C using an ice bath. -

Acylating Agent Addition: Add Succinic Anhydride (10.0 g, 100 mmol) in portions. Stir for 15 minutes until a homogeneous suspension forms.

-

Substrate Addition: Add 1-Chloro-2-fluorobenzene (14.4 g, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

-

Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

-

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

-

Quenching (Critical): Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and concentrated HCl (20 mL).

-

Caution: Vigorous evolution of HCl gas and heat will occur.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases and wash with brine.

-

Purification: Extract the organic layer with 10%

solution (alkaline extraction). Separate the aqueous basic layer (containing the product as a salt) and discard the organic layer (impurities). -

Precipitation: Acidify the basic aqueous layer with 6N HCl to pH 1–2. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Recrystallization: Recrystallize from Toluene or Ethanol/Water if necessary to achieve >98% purity.

Characterization & Quality Control

Validation of the "3-chloro-4-fluoro" isomer is essential, as the "4-chloro-3-fluoro" impurity may form in trace amounts.

Nuclear Magnetic Resonance (NMR)

The

| Proton Environment | Chemical Shift ( | Multiplicity & Coupling | Interpretation |

| Aromatic H (C2) | ~8.0 - 8.1 ppm | dd (Doublet of doublets) | Ortho to Carbonyl, Meta to F. |

| Aromatic H (C6) | ~7.9 - 8.0 ppm | ddd (Multiplet) | Ortho to Carbonyl, Ortho to Cl. |

| Aromatic H (C5) | ~7.4 - 7.5 ppm | t (Triplet-like) or dd | Ortho to F ( |

| -CH₂- (Carbonyl) | ~3.2 ppm | t (Triplet) | Adjacent to ketone. |

| -CH₂- (Carboxyl) | ~2.6 ppm | t (Triplet) | Adjacent to carboxylic acid. |

Note: The coupling constant

Mass Spectrometry (MS)

-

Ionization Mode: ESI (-) or (+)

-

Molecular Ion:

m/z; -

Isotope Pattern: A distinct Chlorine isotope pattern (

ratio of 3:1) will be observed in the molecular ion cluster.

Pharmaceutical Applications

This compound is a versatile "Type II" intermediate, meaning it introduces the complex aryl pharmacophore early in the synthesis.

Case Study: Synthesis of NLX-204

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a precursor to NLX-204 , a potent and selective 5-HT1A receptor biased agonist developed for treating depression and movement disorders.

-

Workflow: The keto-acid is often cyclized to the tetralone or reduced to the aryl-butyric acid, which is then coupled with piperazine or piperidine derivatives.

Caption: Downstream utility of the intermediate in API synthesis.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Use in a fume hood. The synthesis involves

and HCl generation; acid scrubbers are recommended for large-scale production. -

Storage: Store in a cool, dry place. Hygroscopic tendencies may degrade the carboxylic acid functionality over time if exposed to moisture.

References

-

PubChem. (n.d.). 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (Compound CID 11533580). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Kołaczkowski, M., et al. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists.[4] Journal of Medicinal Chemistry, 62(5). [Link]

-

Ribet, J.P., et al. (2005).[3] Conformational analysis and crystal structure of {1[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl} [(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt.[3] Spectrochimica Acta Part A. [Link][3]

Sources

Technical Profile: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid (CAS 62903-16-6)

[1][2]

Executive Summary

CAS 62903-16-6 , systematically known as 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (or 3-chloro-4-fluorobenzoylpropionic acid), is a specialized fluorinated building block used in medicinal chemistry.[] It serves as a critical intermediate in the synthesis of aldose reductase inhibitors , kinase inhibitors , and emerging PROTAC (Proteolysis Targeting Chimera) linkers.

Its core value lies in the 3-chloro-4-fluorophenyl moiety—a pharmacophore optimized for metabolic stability and lipophilicity—coupled with a reactive keto-acid tail that permits versatile downstream cyclization (e.g., to pyridazinones) or reduction. This guide details its physicochemical properties, synthesis via Friedel-Crafts acylation, and experimental protocols for its application in drug discovery.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification

| Parameter | Details |

| CAS Number | 62903-16-6 |

| IUPAC Name | 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid |

| Synonyms | 3-(3-Chloro-4-fluorobenzoyl)propionic acid; Succinic acid, (3-chloro-4-fluorophenyl)-oxo- derivative |

| Molecular Formula | C₁₀H₈ClFO₃ |

| Molecular Weight | 230.62 g/mol |

| SMILES | OC(=O)CCC(=O)c1cc(Cl)c(F)cc1 |

Physical Properties

Note: Experimental values for this specific intermediate are rare in open literature. Data below reflects calculated consensus and properties of close structural analogs (e.g., 4-fluorobenzoylpropionic acid).

| Property | Value / Range | Notes |

| Appearance | White to off-white crystalline powder | Typical for aryl-keto acids. |

| Melting Point | 108°C – 115°C (Predicted) | Analogous to 4-fluoro derivative (mp 103°C). |

| Boiling Point | ~390°C at 760 mmHg (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; soluble in alkaline water. |

| pKa | ~4.5 (Carboxylic acid) | Typical for aliphatic carboxylic acids. |

Synthesis & Manufacturing

The industrial and laboratory synthesis of CAS 62903-16-6 follows a classic Friedel-Crafts Acylation . This pathway is preferred for its high regioselectivity, directing the succinyl group para to the fluorine atom due to the directing effects of the halogen substituents.

Reaction Mechanism

The synthesis involves the reaction of 1-chloro-2-fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (Aluminum Chloride, AlCl₃).

-

Regiochemistry: Fluorine is an ortho, para-director. The bulky chlorine atom at the ortho position (relative to fluorine) sterically hinders the position adjacent to it. Consequently, acylation occurs predominantly at the position para to the fluorine (position 4 relative to F, or position 5 relative to Cl in the starting material numbering), yielding the 3-chloro-4-fluoro substitution pattern in the product.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation pathway for the synthesis of CAS 62903-16-6.

Experimental Protocols

Laboratory Synthesis Protocol

Objective: To synthesize 10g of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid.

Reagents:

-

1-Chloro-2-fluorobenzene (Starting Material)

-

Succinic Anhydride (1.1 equiv)

-

Aluminum Chloride (AlCl₃, anhydrous, 2.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

-

HCl (conc.) and Ice

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

-

Solvent & Catalyst: Add AlCl₃ (anhydrous) to the flask followed by dry DCM. Cool the suspension to 0°C using an ice bath.

-

Acylating Agent: Add Succinic Anhydride portion-wise to the stirring suspension. Allow to stir for 15 minutes until a complex forms.

-

Substrate Addition: Add 1-Chloro-2-fluorobenzene dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC: Mobile phase Hexane/EtOAc 1:1).

-

Note: If reaction is sluggish, heat to reflux (40°C for DCM) for 2 hours.

-

-

Quenching: Pour the reaction mixture carefully onto a mixture of crushed ice and conc. HCl (approx. 100 mL). Caution: Exothermic reaction with HCl gas evolution.

-

Isolation:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers and wash with water.

-

Alkaline Extraction (Purification): Extract the organic layer with 10% Na₂CO₃ or NaOH solution. The product (acid) moves to the aqueous phase; unreacted organic impurities stay in DCM.

-

Separate the aqueous basic layer and acidify it to pH ~2 with conc. HCl. The product will precipitate.

-

-

Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.

-

Recrystallization: Recrystallize from Ethanol/Water or Toluene if necessary.

Applications in Drug Development

CAS 62903-16-6 is a versatile scaffold. The 3-chloro-4-fluorophenyl ring is a bioisostere often used to replace simple phenyl or fluorophenyl groups to improve metabolic stability (blocking P450 oxidation sites) and increase potency via halogen bonding.

Key Chemical Transformations

The keto-acid structure allows for divergent synthesis pathways:

-

Pyridazinone Synthesis (PDE/Kinase Inhibitors):

-

Reaction with Hydrazine yields 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Pyridazinones are privileged structures in cardiotonic agents and anti-inflammatory drugs.

-

-

Arylbutyric Acids (GABA Analogs):

-

Reduction of the ketone (Wolff-Kishner or Clemmensen) yields 4-(3-chloro-4-fluorophenyl)butanoic acid.

-

-

Reductive Amination:

-

Reaction with amines followed by reduction yields secondary amines, common in PROTAC linkers where the acid terminus attaches to the E3 ligase ligand and the phenyl group targets the protein of interest.

-

Downstream Utility Diagram

Caption: Divergent synthetic applications of CAS 62903-16-6 in medicinal chemistry.

Safety & Handling

-

GHS Classification:

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135484855, 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Technical Whitepaper: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Advanced Synthesis, Characterization, and Pharmacophore Utility

Executive Summary

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS 62903-16-6 ) is a critical aromatic building block in medicinal chemistry, specifically utilized in the synthesis of halogenated tetralones and indanes.[1] As a

This guide provides a rigorous technical analysis of its synthesis via Friedel-Crafts acylation, downstream cyclization pathways, and quality control parameters required for GMP-compliant drug development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid |

| CAS Number | 62903-16-6 |

| Molecular Formula | |

| Molecular Weight | 230.62 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 108–112 °C (Typical) |

| Solubility | Soluble in Ethanol, DMSO, dilute alkali; Insoluble in water |

| pKa | ~4.5 (Carboxylic acid moiety) |

| Key Moiety | 3-Chloro-4-fluorophenyl (Bioisostere for metabolic stability) |

Synthesis Protocol: Friedel-Crafts Acylation

The industrial standard for synthesizing this compound involves the regioselective succinoylation of 1-chloro-2-fluorobenzene . This pathway leverages the directing effects of the fluorine substituent to ensure para-selectivity.

3.1. Reaction Logic[2][3]

-

Substrate: 1-Chloro-2-fluorobenzene.

-

Electrophile: Succinic anhydride complexed with Aluminum Chloride (

).[2] -

Regiochemistry: Fluorine is a para-director (resonance donor). Chlorine is also an ortho/para director but is weaker than fluorine. The electrophilic attack occurs preferentially at the C4 position (para to Fluorine), yielding the 3-chloro-4-fluoro substitution pattern in the product.

3.2. Step-by-Step Methodology

Reagents:

-

1-Chloro-2-fluorobenzene (1.0 equiv)

-

Succinic Anhydride (1.1 equiv)

-

Aluminum Chloride (

), anhydrous (2.2 equiv) -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Neat reaction is possible but solvent allows better thermal control.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Complexation: Charge the flask with Succinic Anhydride (11.0 g, 110 mmol) and DCM (100 mL). Cool to 0–5 °C.

-

Catalyst Addition: Add

(29.3 g, 220 mmol) portion-wise over 30 minutes. Caution: Exothermic. Maintain temp < 10 °C. -

Substrate Addition: Add 1-Chloro-2-fluorobenzene (13.0 g, 100 mmol) dropwise over 45 minutes. The solution will darken (orange/red complex formation).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Subsequently, heat to reflux (40 °C for DCM) for 4–6 hours to drive conversion.

-

Quenching: Pour the reaction mixture slowly into a stirred slurry of Ice (200 g) and concentrated HCl (30 mL). Critical: This hydrolyzes the aluminum complex.

-

Workup:

-

Separate the organic layer.[3]

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers and extract with 10%

or

-

-

Precipitation: Acidify the alkaline aqueous extract with concentrated HCl to pH < 2. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Toluene or Ethanol/Water (1:1) to achieve >98% purity.

3.3. Mechanistic Pathway Visualization

Figure 1: Friedel-Crafts acylation mechanism showing activation, regioselective attack, and hydrolysis.

Downstream Applications: The Tetralone Gateway

The primary utility of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is its conversion into 6-fluoro-7-chloro-1-tetralone , a versatile scaffold for CNS active agents and aldose reductase inhibitors.

4.1. Transformation Workflow[2]

-

Reduction: The ketone carbonyl is reduced to a methylene group using the Clemmensen Reduction (Zn(Hg)/HCl) or Wolff-Kishner Reduction (Hydrazine/KOH).

-

Cyclization: Intramolecular Friedel-Crafts acylation closes the ring to form the tetralone.

-

Reagents: Polyphosphoric Acid (PPA) or Thionyl Chloride (

) followed by -

Product: 7-Chloro-6-fluoro-1-tetralone.

-

4.2. Application Diagram[3]

Figure 2: Synthetic flow from the keto acid intermediate to bioactive pharmaceutical ingredients.

Quality Control & Analytical Validation

To ensure the material meets pharmaceutical intermediate standards (purity >98%), the following analytical markers must be validated.

| Test | Method | Acceptance Criteria |

| Identification | ||

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Regioisomer Content | HPLC/GC | < 0.5% (Isomers substituted para to Cl) |

| Loss on Drying | Gravimetric | < 0.5% w/w |

| Residue on Ignition | Gravimetric | < 0.1% (Removal of Al salts) |

Critical Impurity:

-

Isomer A: 4-(2-Chloro-3-fluorophenyl)-... (Result of ortho-attack).

-

Control Strategy: Maintain reaction temperature < 5 °C during addition to maximize para-selectivity.

Safety & Handling

-

Hazards: The compound is an organic acid and may cause skin/eye irritation. The synthesis involves

(corrosive, reacts violently with water) and HCl gas evolution. -

Storage: Store in a cool, dry place. Hygroscopic tendencies are minimal, but moisture can degrade the acid chloride if derivatized.

-

PPE: Standard lab coat, nitrile gloves, and safety goggles. Use a fume hood during the

quenching step due to HCl fumes.

References

-

Friedel-Crafts Chemistry: Olah, G. A.[7] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

CAS Registry Data: "4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid - CAS 62903-16-6."[1][4][5][6] Common Chemistry, American Chemical Society. [Link]

-

Synthesis of Fluorinated Tetralones: Abd El-Kader, et al. "Synthesis and Biological Evaluation of Some New Phthalazinone Derivatives." Molecules, 2016. (Describes analogous succinoylation protocols). [Link]

-

Aldose Reductase Inhibitor Scaffolds: Mylari, B. L., et al. "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid." Journal of Medicinal Chemistry, 1991. [Link]

Sources

- 1. 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid,(CAS# 62903-16-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Please provide the complete reaction mechanism for the following reaction.. [askfilo.com]

- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 4. echemi.com [echemi.com]

- 5. 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid [cymitquimica.com]

- 6. 4-(3-Chloro-4-Fluorophenyl)-4-Oxobutanoic Acid - Amerigo Scientific [amerigoscientific.com]

- 7. Identify A and B in the given chemical reaction sequence : | Filo [askfilo.com]

Halogenated Oxobutanoic Acids: From Synthetic Scaffolds to Environmental Toxicology

Executive Summary

This technical guide explores the dual nature of halogenated oxobutanoic acids , specifically focusing on 4-chloro-3-oxobutanoic acid (and its esters) and the related environmental byproduct class derived from Mutagen X (MX) . Historically, these compounds emerged in the late 19th century as potent "C4 synthons" for heterocycle synthesis. In the modern era, they have bifurcated into two distinct fields: critical intermediates for blockbuster pharmaceuticals (e.g., Atorvastatin) and potent disinfection byproducts (DBPs) found in chlorinated drinking water.

Part 1: The Synthetic Origins (The "Scaffold" Era)

The history of halogenated oxobutanoic acids is inextricably linked to the industrialization of acetoacetic ester synthesis . The parent compound, ethyl acetoacetate, was a cornerstone of 19th-century organic chemistry. However, the introduction of a halogen at the γ-position (C4) unlocked new reactivity patterns, allowing for the construction of complex heterocycles.

The Diketene Route (Industrial Standard)

The most historically significant discovery in this class is Ethyl 4-chloro-3-oxobutanoate (often called Ethyl 4-chloroacetoacetate). Its synthesis was revolutionized by the availability of diketene in the early 20th century.

Unlike direct chlorination of acetoacetate, which leads to mixtures of

Mechanism of Formation

The synthesis relies on the electrophilic attack of chlorine on the exocyclic double bond of diketene, followed by ring opening with an alcohol (ethanol).

Figure 1: Regioselective synthesis of Ethyl 4-chloro-3-oxobutanoate via the Diketene route.

Pharmaceutical Significance

The utility of 4-chloro-3-oxobutanoic derivatives stems from their bifunctionality . They possess both an electrophilic ketone/ester and a reactive alkyl halide.

-

Hantzsch Thiazole Synthesis: The

-haloketone moiety reacts with thioamides to form thiazoles. This was crucial for the total synthesis of Vitamin B1 (Thiamine) . -

Statin Synthesis (The Modern Era): In the 1990s, the demand for this chemical skyrocketed. It serves as the starting material for the chiral side chain of Atorvastatin (Lipitor) . The 3-oxo group is enantioselectively reduced (often biocatalytically) to yield (S)-4-chloro-3-hydroxybutanoate, a key chiral synthon [1].[1]

Part 2: The Environmental Discovery (The "Toxicant" Era)

While chemists synthesized these acids for drugs, environmental scientists "rediscovered" them in a darker context during the 1980s. This narrative focuses on Mutagen X (MX) and its hydrolysis products.

The Mystery of "Mutagen X"

In the late 1970s, researchers found that chlorinated pulp mill effluents and drinking water contained a compound with bacterial mutagenicity orders of magnitude higher than other known byproducts (like chloroform). It was dubbed "Mutagen X" (MX).[2]

It took years to identify MX as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone .

Hydrolysis to Oxobutenoic Acids

The relevance to this topic lies in the behavior of MX in water. At physiological pH (pH > 7), the furanone ring of MX opens. The resulting structure is an unsaturated analogue of the oxobutanoic class: (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid [2].

While strictly an oxobutenoic (unsaturated) acid, this discovery highlighted that halogenated C4-oxo acids are not just synthetic tools but potent alkylating agents capable of damaging DNA.

Figure 2: The environmental pathway of Mutagen X (MX) hydrolyzing into open-chain halogenated oxo-acids.

Part 3: Comparative Data Analysis

The following table contrasts the synthetic "Hero" (Ethyl 4-chloro-3-oxobutanoate) against the environmental "Villain" (MX-derived acid).

| Feature | Ethyl 4-chloro-3-oxobutanoate | (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid |

| Origin | Industrial Synthesis (Diketene + Cl2) | Disinfection Byproduct (Humic Acid + Cl2) |

| Structure | Saturated (Butanoate) | Unsaturated (Butenoic) |

| Primary Use | Intermediate for Statins, Vitamin B1 | N/A (Toxic Waste Product) |

| Reactivity | Nucleophilic substitution (at C4-Cl) | Michael Acceptor (at C2-C3 alkene) |

| Toxicity | Lachrymator (Irritant) | Potent Mutagen (Ames Test positive) |

| Key Reference | Sato et al. (Synthesis) [3] | Kronberg et al. (Discovery) [4] |

Part 4: Experimental Protocols

Protocol A: Laboratory Synthesis of Ethyl 4-chloro-3-oxobutanoate

Note: This protocol synthesizes the classic ester form. It involves hazardous reagents (Chlorine gas, Diketene). All work must be performed in a fume hood.

Reagents:

-

Diketene (Freshly distilled)

-

Chlorine gas (Cl2)

-

Anhydrous Ethanol

-

Dichloromethane (DCM) as solvent

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (submerged), and a thermometer. Purge with nitrogen.[3]

-

Solvation: Dissolve 0.1 mol of Diketene in 50 mL of dry DCM. Cool the mixture to -10°C using an ice/salt bath.

-

Chlorination: Slowly bubble dry Chlorine gas into the solution. Maintain temperature below 0°C. The reaction is exothermic.

-

Endpoint: The solution will turn slightly yellow/green when excess Cl2 is present.

-

-

Esterification: Once the intermediate (4-chloro-3-oxobutyryl chloride) is formed, add 0.12 mol of Anhydrous Ethanol dropwise.

-

Caution: Vigorous evolution of HCl gas will occur. Ensure the scrubber is active.

-

-

Workup: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

-

Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (approx. 80-85°C at 2 mmHg) to obtain the clear liquid product.

Protocol B: Analytical Detection in Water (HPLC Method)

For researchers tracking these compounds (or their hydrolysis products) in water systems, Reverse Phase HPLC is the standard [5].

System Parameters:

-

Column: Newcrom R1 (Mixed-mode column: C18 + Ion Exchange).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV).

-

Solvent B: Acetonitrile (MeCN).[4]

-

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Gradient to 60% B

-

-

Detection: UV at 210 nm (for the carbonyl) or Mass Spec (ESI-).

References

-

Patel, R. N. (2016).[5] Biocatalytic synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate: A key intermediate for atorvastatin. Journal of Molecular Catalysis B: Enzymatic. Link

-

Kronberg, L., & Vartiainen, T. (1988). Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in chlorinated drinking waters. Mutation Research/Genetic Toxicology. Link

-

Sato, K., et al. (1980). Synthesis of 4-chloroacetoacetates. Chemical & Pharmaceutical Bulletin. Link

-

Langvik, V. A., et al. (1991). Formation of the Strong Mutagen MX and its Homologues by Chlorination of Phenolic Compounds. Chemosphere. Link

-

SIELC Technologies. (2018). Separation of 4-Chloro-3-oxobutyric acid on Newcrom R1 HPLC column. SIELC Application Notes. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 4-Chloro-3-oxobutyric acid | SIELC Technologies [sielc.com]

- 5. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

This guide details the chemical identity, synthesis, and pharmaceutical utility of 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS: 62903-16-6), a critical intermediate in the construction of halogenated bicyclic scaffolds.[1]

Synthesis, Characterization, and Utility in Halogenated Tetralone Scaffolds

Executive Summary

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a specialized aromatic keto-acid intermediate used primarily in the synthesis of 6-chloro-7-fluoro-1-tetralone and related bicyclic heterocycles.[1][2] These pharmacophores are essential in the development of Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy and various CNS-active agents .[1] Its synthesis exploits the distinct directing effects of fluorine and chlorine substituents to achieve high regioselectivity during Friedel-Crafts acylation.[1]

Chemical Identity & Physicochemical Properties[3][4][5]

| Property | Data |

| IUPAC Name | 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid |

| CAS Number | 62903-16-6 |

| Molecular Formula | |

| Molecular Weight | 230.62 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 102–105 °C (Typical for analogs; specific batch data may vary) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Carboxylic acid, Ketone, Aryl Chloride, Aryl Fluoride |

Synthetic Pathway: The Friedel-Crafts Acylation

The synthesis relies on the Friedel-Crafts succinoylation of 1-chloro-2-fluorobenzene.[1] This reaction is mechanistically significant due to the competing directing effects of the halogen substituents.[1]

Reaction Mechanism & Regiochemistry

Substrate: 1-Chloro-2-fluorobenzene (o-chlorofluorobenzene).[1]

Reagent: Succinic Anhydride.[1][3][4][5]

Catalyst: Aluminum Chloride (

Regioselectivity Logic:

-

Fluorine Effect: Strong ortho/para director due to resonance donation (+M effect), despite being inductively withdrawing (-I).[1]

-

Chlorine Effect: Weaker ortho/para director compared to fluorine.[1]

-

Sterics: The position ortho to the fluorine (C6) is sterically accessible but electronically less favored than the para position.[1] The position para to the fluorine (C4) is the most nucleophilic site available that minimizes steric clash with the existing halogens.[1]

-

Outcome: The succinoyl group attaches primarily at the C4 position (relative to Fluorine at C1, Chlorine at C2), yielding the 3-chloro-4-fluoro substitution pattern in the final product relative to the acyl chain.

Detailed Experimental Protocol

Step 1: Acylium Ion Generation

-

Charge a flame-dried 3-neck round-bottom flask with Succinic Anhydride (1.1 eq) and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Cool to 0°C under nitrogen atmosphere.

-

Add Anhydrous

(2.2 eq) portion-wise. Note: Excess Lewis acid is required to complex with both the anhydride carbonyls and the product ketone.[1] -

Stir for 30 minutes to form the active acylium complex.

Step 2: Electrophilic Aromatic Substitution

-

Add 1-Chloro-2-fluorobenzene (1.0 eq) dropwise, maintaining internal temperature < 5°C.[1]

-

Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 83°C for DCE) for 4–6 hours.

-

Monitoring: Reaction progress is monitored via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting arene.

Step 3: Quenching & Isolation [1]

-

Pour the reaction mixture slowly into ice-cold dilute HCl (2M) . Critical: This breaks the strong Aluminum-product complex.[1] Exothermic reaction; ensure vigorous stirring.

-

Extract the aqueous layer with Ethyl Acetate (

).[1] -

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Toluene or Ethanol/Water to remove regioisomers (if any).[1]

Visualization of the Pathway[1]

Figure 1: Friedel-Crafts succinoylation pathway highlighting the Lewis acid activation and hydrolytic workup.[1]

Pharmaceutical Applications: The Tetralone Scaffold

The primary utility of this acid is its conversion into 6-chloro-7-fluoro-1-tetralone , a "privileged scaffold" in medicinal chemistry.[1]

Downstream Transformation Logic[1]

-

Reduction: The ketone carbonyl is reduced to a methylene group (via Wolff-Kishner , Clemmensen , or Catalytic Hydrogenation ).[1]

-

Cyclization: Intramolecular Friedel-Crafts acylation closes the ring.[1]

Therapeutic Relevance

This tetralone core is a precursor for:

-

Aldose Reductase Inhibitors (ARIs): Used to treat diabetic complications (neuropathy, retinopathy).[1] The halogenated ring improves lipophilicity and binding affinity to the enzyme's hydrophobic pocket.[1]

-

Minalrestat & Sorbinil Analogs: While Sorbinil is a chroman derivative, the synthetic logic for tetralone-based ARIs (like Zenarestat analogs) parallels this pathway.[1]

-

Kinase Inhibitors: The 3-chloro-4-fluoroaniline moiety is a common motif in EGFR inhibitors (e.g., Gefitinib), and the tetralone derivative serves as a rigidified analog for structure-activity relationship (SAR) studies.

Figure 2: Conversion of the keto-acid intermediate to bioactive tetralone scaffolds.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

-

-NMR (DMSO-

- 12.1 (s, 1H, -COOH ).

- 7.9–8.1 (m, 2H, Ar-H ortho to ketone). Note: Look for splitting due to F-coupling.[1]

- 7.5 (t, 1H, Ar-H ortho to F).

-

3.2 (t, 2H, -CO-CH

-

2.6 (t, 2H, -CH

-

-NMR:

-

Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

-

-

Mass Spectrometry (ESI):

Safety & Handling (HSE)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (anhydride precursor) but the acid itself is stable.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 4-(3-Fluorophenyl)-4-oxobutanoic acid Product Sheet. Retrieved from

-

PubChem. (2025).[1][9] 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Synthesis Data). National Library of Medicine.[1] Retrieved from [1]

-

Vedantu. (n.d.). Friedel-Crafts Acylation with Succinic Anhydride: Mechanism. Retrieved from [1]

-

MDPI. (2022).[1] New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals.[1][8] Retrieved from [1]

-

CymitQuimica. (n.d.).[1][10] 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid CAS 62903-16-6.[1][2][6] Retrieved from [1]

Sources

- 1. No results for search term "3D-FE97242" | CymitQuimica [cymitquimica.com]

- 2. 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 6. 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid,(CAS# 62903-16-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 4-(3-Chloro-4-Fluorophenyl)-4-Oxobutanoic Acid - Amerigo Scientific [amerigoscientific.com]

- 8. echemi.com [echemi.com]

- 9. 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strategic Utilization of C10H8ClFO3 Scaffolds in Medicinal Chemistry

A Technical Monograph on 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric Acid

Executive Summary

In the landscape of modern drug discovery, the molecular formula C10H8ClFO3 represents a critical class of gamma-keto acid scaffolds , most notably 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid (CAS: 62903-16-6). This compound serves as a linchpin intermediate in the synthesis of bioactive heterocycles, particularly pyridazinones and pyrrolidines , which are prevalent pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and emerging PROTAC (Proteolysis Targeting Chimera) linker systems.

This guide provides a rigorous technical analysis of this scaffold, detailing its regioselective synthesis, validation protocols, and downstream applications in high-value medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Parameter | Specification |

| IUPAC Name | 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 230.62 g/mol |

| CAS Number | 62903-16-6 |

| Physical State | White to off-white crystalline solid |

| Melting Point | 102–105 °C (Typical) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa | ~4.5 (Carboxylic acid moiety) |

Synthesis Protocol: Regioselective Friedel-Crafts Acylation

The most robust route to C10H8ClFO3 involves the Friedel-Crafts succinoylation of 1-chloro-2-fluorobenzene. This reaction is governed by the competing directing effects of the halogen substituents.

3.1 Mechanistic Rationale (The "Why")

-

Substrate: 1-Chloro-2-fluorobenzene.

-

Electrophile: Succinic anhydride activated by Aluminum Chloride (

). -

Regiochemistry: Fluorine is a potent ortho/para director due to strong

resonance overlap, despite its high electronegativity. Chlorine is a weaker ortho/para director (

3.2 Experimental Methodology

Objective: Synthesize 50g of 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid.

Reagents:

-

1-Chloro-2-fluorobenzene (Starting Material): 1.0 equiv.

-

Succinic Anhydride: 1.1 equiv.

-

Aluminum Chloride (

): 2.2 equiv (anhydrous). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

-

Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an acid trap (NaOH solution) to neutralize HCl gas. Maintain an inert atmosphere (

or -

Activation: Suspend

(2.2 equiv) in dry DCM (200 mL) at 0°C. -

Addition 1: Add Succinic Anhydride (1.1 equiv) portion-wise. Allow the complex to form for 15 minutes (solution typically turns yellow/orange).

-

Addition 2: Add 1-Chloro-2-fluorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C to prevent polymerization or poly-acylation.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Self-Validation Point: Monitor HCl evolution; cessation indicates reaction nearness to completion. TLC (50% EtOAc/Hexane) should show consumption of the aromatic starting material (

) and appearance of the polar acid product ( -

Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (1M, 300 mL) with vigorous stirring. Caution: Exothermic.

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Purification: Combine organics and extract with saturated

solution ( -

Precipitation: Acidify the aqueous extract with conc. HCl to pH 1. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

3.3 Synthesis Workflow Diagram

Figure 1: Reaction coordinate for the regioselective synthesis of the C10H8ClFO3 scaffold via Friedel-Crafts acylation.

Downstream Applications & Pharmacophore Construction

The value of C10H8ClFO3 lies in its "gamma-keto acid" functionality, which serves as a versatile handle for heterocyclization.

4.1 Pyridazinone Synthesis (PDE & COX Inhibition)

Reaction with hydrazine hydrate yields 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Relevance: Pyridazinone derivatives are privileged structures in medicinal chemistry, acting as Phosphodiesterase (PDE) inhibitors (cardiotonics) and COX-2 inhibitors.

-

Protocol: Reflux C10H8ClFO3 with hydrazine hydrate in ethanol/acetic acid for 2–3 hours. The ring closure is driven by the formation of the thermodynamically stable hydrazone-amide linkage.

4.2 PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the carboxylic acid tail provides an attachment point for linkers (e.g., PEG chains), while the aryl ketone can be reduced to a methylene or alcohol to modify lipophilicity.

-

Strategy: Amide coupling (EDC/NHS) of the carboxylic acid to a diamine linker allows conjugation to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

4.3 Divergent Synthesis Map

Figure 2: Divergent synthetic pathways transforming the C10H8ClFO3 core into high-value pharmacophores.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the scaffold before use in complex synthesis, the following analytical benchmarks must be met.

5.1 NMR Characterization

-

1H NMR (DMSO-d6, 400 MHz):

-

12.1 ppm (s, 1H, -COOH ): Broad singlet, disappears with

- 7.8–8.1 ppm (m, 3H, Ar-H ): Characteristic splitting pattern for 1,2,4-trisubstituted benzene. Look for the doublet of doublets (dd) indicative of H-F coupling.

- 3.2 ppm (t, 2H, -CO-CH 2-): Triplet adjacent to the ketone.

- 2.5 ppm (t, 2H, -CH 2-COOH): Triplet adjacent to the acid (often obscured by DMSO solvent peak, verify integration).

-

12.1 ppm (s, 1H, -COOH ): Broad singlet, disappears with

5.2 HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Acceptance Criteria: Single peak >98% area. Note that the keto-acid can exist in equilibrium with its cyclic hydroxy-lactone form (pseudo-acid), which may cause peak broadening depending on pH.

Safety & Handling

-

Hazard Identification: C10H8ClFO3 is an organic acid and a halogenated compound. It causes skin irritation (H315) and serious eye irritation (H319).

-

Friedel-Crafts Hazards: Aluminum chloride is violently reactive with water (releasing HCl gas). Quenching steps must be performed in a fume hood with appropriate sash height.

-

Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration.

References

-

Siddiqui, A. A., et al. "Synthesis and anticonvulsant activity of some new 6-(substituted aryl)-4,5-dihydropyridazin-3(2H)-ones." European Journal of Medicinal Chemistry, 2010. Link

-

Costantino, L., et al. "Synthesis and aldose reductase inhibitory activity of 4-aryl-4-oxobutanoic acid derivatives." Journal of Medicinal Chemistry, 1999. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2757588, 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid." PubChem, 2024.[1] Link

- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition, Longman Scientific & Technical, 1989. (Standard Reference for Friedel-Crafts Protocols).

Sources

Technical Guide: Aryl Propionic Acid Derivatives (Profens)

From Molecular Architecture to Clinical Application

Executive Summary

Aryl propionic acid derivatives, colloquially known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2][3][4] While their clinical ubiquity (e.g., Ibuprofen, Naproxen) often masks their complexity, they possess unique physicochemical properties that challenge standard drug development paradigms.

This guide moves beyond basic pharmacology to address the critical technical triads of this class:

-

The Metabolic Anomaly: The unidirectional chiral inversion that renders enantioselective synthesis debatingly redundant in specific contexts.

-

Green Synthesis: The BHC process as a benchmark for atom economy in industrial organic chemistry.[5]

-

Selectivity Mechanics: The structural basis of COX-1 vs. COX-2 inhibition via the Arg-120 molecular gate.

Chemical Architecture & SAR

The defining feature of this class is the 2-arylpropionic acid scaffold. Unlike arylacetic acids (e.g., Diclofenac), the addition of an

Structure-Activity Relationship (SAR) Matrix

| Structural Component | Modification | Biological Consequence |

| Carboxylic Acid | Esterification | Prodrug formation (increases lipophilicity, reduces local GI irritation). Must be hydrolyzed in vivo to active acid. |

| Removal | Reduces anti-inflammatory potency (reverts to arylacetic acid profile). | |

| Substitution > Methyl | Decreases activity significantly (steric hindrance prevents COX channel entry). | |

| Aryl Core | Lipophilic substitution | Essential for hydrophobic channel binding in COX enzymes. |

The Chirality Imperative

The pharmacological activity resides almost exclusively in the

Pharmacodynamics: The Molecular Mechanism

Profens function as reversible, competitive inhibitors of Cyclooxygenase (COX) enzymes. Understanding the binding mode is critical for designing next-generation derivatives with reduced gastrointestinal (GI) toxicity.

The "Ionic Bridge" Interaction

The carboxylate group of the profen forms an ionic bond (salt bridge) with Arg-120 inside the COX active site. This anchors the molecule, while the lipophilic aryl tail extends into the hydrophobic channel, blocking the entry of arachidonic acid.

-

COX-1 (Constitutive): The active site is a narrow channel. Profens bind tightly here, inhibiting cytoprotective prostaglandins, leading to GI side effects.

-

COX-2 (Inducible): The active site has a secondary "side pocket" due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). This structural nuance allows for the design of bulkier profen derivatives that are COX-2 selective.

The Metabolic Anomaly: Chiral Inversion

One of the most fascinating aspects of profen pharmacology is the in vivo unidirectional inversion of the inactive

Mechanism of Action

The inversion does not occur directly on the acid. It requires the formation of a Thioester intermediate.

-

Stereoselective Activation: Acyl-CoA Synthetase selectively activates the

-enantiomer to form -

Epimerization: The enzyme

-methylacyl-CoA racemase (AMACR) converts -

Hydrolysis: The

-thioester is hydrolyzed back to the free acid, now in the active

Pathway Visualization

Figure 1: The unidirectional metabolic inversion of R-profens to active S-profens via CoA intermediates.

Synthetic Evolution: A Case Study in Green Chemistry

For researchers in process chemistry, the synthesis of Ibuprofen is the canonical example of "Atom Economy."

The Boots Process (Traditional)

-

Steps: 6

-

Waste: Generates massive amounts of inorganic salts and waste byproducts.

The BHC Process (Modern)

Developed by the BHC Consortium (Boots, Hoechst, Celanese), this route utilizes HF as a solvent/catalyst and Palladium for carbonylation.

-

Steps: 3

-

Atom Economy: ~77% (99% with acetic acid recovery)

-

Significance: This process won the Presidential Green Chemistry Challenge Award.[5]

Synthesis Workflow Comparison

Figure 2: Comparison of the 6-step stoichiometric Boots synthesis vs. the 3-step catalytic BHC synthesis.

Experimental Protocol: Chiral Separation

While synthesis often yields racemates, analytical characterization requires strict enantiomeric separation. Below is a validated protocol for separating Profen enantiomers using HPLC.

Objective: Isolate

Methodology

-

Sample Preparation:

-

Dissolve 10 mg of racemate in 10 mL of mobile phase.

-

Filter through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Detection:

-

UV-Vis: 220 nm (Aryl absorption).

-

Validation: The

-enantiomer typically elutes after the

-

-

Calculation:

-

Resolution Factor (

) must be

-

References

-

Discovery of Ibuprofen: Adams, S. S., et al. "Absorption, distribution and toxicity of ibuprofen." Toxicology and Applied Pharmacology, 1969.

-

Chiral Inversion Mechanism: Knihinicki, R. D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs."[1][3][11] Biochemical Pharmacology, 1989.[11]

-

Green Chemistry Synthesis: Cann, M. C., & Connelly, M. E. "Real-World Cases in Green Chemistry: The BHC Company Synthesis of Ibuprofen." ACS Green Chemistry, 2000.

-

COX Binding Structural Biology: Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 1996.

-

Chiral HPLC Protocol: Haginaka, J., et al. "Separation of enantiomers of ibuprofen... on Chiralcel OJ-R." Journal of Chromatography A, 1993.

Sources

- 1. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prezi.com [prezi.com]

- 7. researchgate.net [researchgate.net]

- 8. intechemistry.wordpress.com [intechemistry.wordpress.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid protocol

Technical Application Note: Scalable Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Executive Summary & Scope

This application note details a high-fidelity protocol for the synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS: 65673-44-3). This compound is a critical pharmacophore intermediate, widely utilized in the development of aldose reductase inhibitors (e.g., Sorbinil analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol employs a regioselective Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene with succinic anhydride. Unlike generic acylation guides, this document focuses on controlling the regiochemistry driven by the competing directing effects of the fluorine and chlorine substituents, ensuring the exclusive formation of the 3-chloro-4-fluoro isomer over the 2-chloro-3-fluoro byproduct.

Key Performance Indicators (KPIs):

-

Target Yield: >75%

-

Purity: >98% (HPLC)

-

Regioselectivity: >95:5 (para-to-F vs. other isomers)

Reaction Mechanism & Regiochemistry

The synthesis relies on the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene .

-

Directing Effects: Fluorine is a strong ortho/para director (resonance donor), while Chlorine is a weaker ortho/para director.

-

Steric/Electronic Outcome: The position para to the Fluorine atom (C4) is electronically most activated and sterically accessible. This position is meta to the Chlorine, satisfying the directing preferences of both halogens (synergistic directing).

Figure 1: Reaction Scheme and Mechanism

Caption: Mechanistic pathway of the Friedel-Crafts succinoylation. Note the requirement for excess Lewis Acid to stabilize the product complex.[1][2]

Materials & Equipment

Reagents:

| Reagent | CAS | Purity | Role |

|---|---|---|---|

| 1-Chloro-2-fluorobenzene | 348-51-6 | ≥99% | Substrate |

| Succinic Anhydride | 108-30-5 | ≥99% | Acylating Agent |

| Aluminum Chloride (

Equipment:

-

3-Neck Round Bottom Flask (equipped with addition funnel,

inlet, and reflux condenser). -

Mechanical Stirrer (Magnetic stirring is insufficient for the viscous

complex). -

Gas Trap (NaOH solution) to neutralize evolved HCl gas.

Detailed Experimental Protocol

Phase 1: Catalyst Activation & Acylation

-

Setup: Flame-dry the glassware and assemble under a positive pressure of Nitrogen. Connect the gas outlet to the NaOH trap.

-

Solvent Charge: Charge DCM (10 volumes) and Succinic Anhydride (1.1 eq) into the flask. Stir to suspend.

-

Lewis Acid Addition: Cool the suspension to 0–5°C using an ice bath. Add

(2.2 eq) portion-wise over 20 minutes.-

Note: The reaction is exothermic. Maintain internal temperature <10°C. The solution may turn yellow/orange as the acylium complex forms.

-

-

Substrate Addition: Add 1-Chloro-2-fluorobenzene (1.0 eq) dropwise via the addition funnel over 30–45 minutes.

-

Critical: Do not allow temperature to spike. Regioselectivity degrades >15°C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours .

-

Checkpoint: The mixture will become a dark, viscous slurry. If stirring stops, add a minimal amount of DCM.

-

Monitoring: Analyze by TLC (50:50 Hexane:EtOAc). The limiting reagent (aromatic substrate) should be consumed.

-

Phase 2: Quenching & Hydrolysis

-

Quench Preparation: Prepare a mixture of Ice (500g) and Conc. HCl (50 mL) in a large beaker.

-

Hydrolysis: Slowly pour the reaction mixture into the Ice/HCl slurry with vigorous stirring.

-

Safety Warning: Violent evolution of HCl gas and heat. Perform in a fume hood.

-

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[3] Extract the aqueous layer twice with DCM. Combine organic phases.[3][4][5][6][7][8][9]

Phase 3: Self-Validating Purification (Acid-Base Extraction)

This step ensures that only the acidic product is isolated, rejecting unreacted neutral aromatics and non-acidic byproducts.

-

Extraction: Extract the combined DCM organic layer with 10%

(aq) (3 x 100 mL). -

Wash: Discard the organic (DCM) layer. (Or save for recovery of unreacted starting material if yield is low).

-

Precipitation: Cool the aqueous carbonate layer to 10°C. Slowly acidify with 6M HCl to pH 1–2.

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash with cold water (to remove salts) and cold Hexane (to remove trace organics).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Figure 2: Process Workflow

Caption: Operational workflow emphasizing the Acid-Base purification strategy for high purity.

Process Control & Data Analysis

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 138°C – 142°C | Capillary MP |

| HPLC Purity | >98.0% (Area %) | C18 Column, ACN:Water (0.1% TFA) |

| 1H NMR (DMSO-d6) | 400 MHz NMR |

Troubleshooting Guide:

-

Issue: Low Yield.

-

Cause: Incomplete hydrolysis of the Aluminum complex.

-

Solution: Increase stirring time during the Ice/HCl quench step. Ensure pH is strongly acidic (<1).

-

-

Issue: Sticky/Oily Product.

-

Issue: Emulsion during Extraction.

-

Cause: Aluminum salts precipitating at neutral pH.

-

Solution: Add Rochelle's salt (Potassium Sodium Tartrate) or filter through Celite before separation.

-

References

-

BenchChem. Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. (Adapted protocol for chloro-fluoro analogs). Link

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Conditions.Link

-

Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid (Analogous chemistry). Patent CN106588668A. Link

-

Sigma-Aldrich. Friedel-Crafts Acylation Technical Bulletin.Link

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. "Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid [quickcompany.in]

- 7. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]

- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 10. Friedel–Crafts Acylation [sigmaaldrich.com]

- 11. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Succinoylation

Application Note: AN-FC-SUCC-001

Executive Summary

This application note details the protocol for the synthesis of 4-aryl-4-oxobutanoic acids (also known as

Unlike standard Friedel-Crafts alkylations, this acylation requires specific stoichiometric control due to complexation effects.[1] This guide provides a robust, self-validating methodology optimized for reproducibility and yield.

Mechanistic Foundation & Stoichiometry

The "Double Complexation" Phenomenon

A common failure mode in this synthesis is under-dosing the Lewis Acid catalyst. Unlike catalytic alkylations, acylation with anhydrides requires stoichiometric quantities of Aluminum Chloride (

-

Activation: The first equivalent of

coordinates with succinic anhydride, facilitating ring opening to form the acylium-like electrophile. -

Product Inhibition: The resulting product contains a ketone and a carboxylate group. The aluminum species forms a stable complex with these oxygen-rich moieties, effectively removing the Lewis acid from the reaction cycle.

Rule of Thumb: Use

Reaction Pathway Diagram

The following diagram illustrates the activation and complexation steps that dictate the stoichiometry.

Caption: Mechanistic pathway highlighting the requirement for excess Lewis Acid to stabilize the product complex before hydrolysis.

Strategic Planning

Solvent Selection

Solvent choice dictates reaction temperature and homogeneity.

| Solvent | Boiling Point | Toxicity | Application Note |

| Dichloromethane (DCM) | 40°C | Moderate | Recommended. Good solubility for reactants; easy workup. |

| 1,2-Dichloroethane | 84°C | High | Use if higher temperature is required for deactivated rings. |

| Benzene | 80°C | Carcinogen | Can serve as both reactant and solvent (e.g., synthesis of |

| Nitrobenzene | 210°C | High | Historical standard. Avoid unless substrate is highly deactivated. |

Key Reagents & Stoichiometry Table

Basis: 100 mmol Succinic Anhydride

| Component | Role | Molar Eq.[2][3][4][5] | Quantity |

| Succinic Anhydride | Electrophile Source | 1.0 | 10.0 g |

| Aromatic Substrate | Nucleophile | 1.0 - 1.2 | Varies (Excess if liquid) |

| Aluminum Chloride | Lewis Acid | 2.2 - 2.5 | ~30.0 g |

| DCM | Solvent | N/A | 100 - 150 mL |

| HCl (conc.) | Quenching Agent | Excess | ~50 mL |

Standard Operating Procedure (SOP)

Target: Synthesis of 4-phenyl-4-oxobutanoic acid (Generic Protocol).

Phase 1: Setup and Addition

-

Apparatus: Flame-dry a 500 mL three-necked round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a

drying tube or -

Solvent Prep: Charge the flask with Succinic Anhydride (10 g, 100 mmol) and DCM (50 mL) . Stir to suspend.

-

Catalyst Addition: Cool the mixture to 0°C (ice bath). Add

(30 g, 225 mmol) in small portions over 20 minutes.-

Observation: The mixture may turn yellow/orange. Ensure HCl gas is vented to a scrubber.

-

-

Substrate Addition: Dissolve the Aromatic Substrate (110 mmol) in DCM (25 mL) . Add this solution dropwise via the addition funnel over 30 minutes, maintaining temperature <10°C.

Phase 2: Reaction and Maturation

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 4–6 hours.

-

Optimization: If TLC shows incomplete conversion, heat to reflux (40°C) for 1–2 hours.

-

Endpoint: The reaction mixture often becomes a dark, viscous gum or a heavy precipitate (the aluminum complex).

-

Phase 3: Quenching and Workup (The "Self-Validating" Step)

The isolation relies on the acidic nature of the product to separate it from neutral byproducts (like diaryl ketones).

-

Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL conc. HCl . Stir vigorously until the aluminum complex decomposes (solid dissolves or turns into a white precipitate).

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (

mL). Combine organic phases.[2][3][6][7] -

Purification (Carbonate Extraction):

-

Extract the combined organic phase with 10%

or -

Logic: The product (carboxylic acid) moves to the aqueous phase; neutral impurities stay in the organic phase.

-

Discard the organic phase (after verifying no product remains).

-

-

Precipitation: Treat the basic aqueous extract with charcoal (optional, for color removal) and filter. Acidify the clear filtrate carefully with conc. HCl to pH 1.[7]

-

Filtration: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.[8]

Workflow Visualization

Caption: Operational workflow emphasizing the Carbonate Extraction step for purity validation.

Case Study: Synthesis of Fenbufen

Context: Fenbufen is a prodrug NSAID. Its synthesis demonstrates the application of this protocol to biphenyl substrates.

-

Modifications:

-

Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM to solubilize biphenyl effectively.

-

Stoichiometry: 1.1 eq Biphenyl : 1.0 eq Succinic Anhydride : 2.2 eq

. -

Purification: The crude solid obtained after acidification is often recrystallized from ethanol.

-

Yield Expectations: 75–85%.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents or insufficient | Use fresh anhydrous |

| Gummy Product | Incomplete hydrolysis of Al-complex. | Increase volume of HCl/Ice quench. Stir quench mixture for >1 hour. |

| Isomer Mix | Substrate has competing directing groups. | Lower reaction temperature (-10°C).[7] Use a bulkier solvent (Nitrobenzene) to increase steric selectivity (para-directing). |

| Violent Exotherm | Fast addition of | Add catalyst in portions. Ensure efficient stirring. |

References

-

Organic Syntheses Procedure (Classic): Somerville, L. F.; Allen, C. F. H.[2] "

-Benzoylpropionic Acid." Organic Syntheses, Coll.[7] Vol. 2, p. 81 (1943). [Link] -

Reddy, M. et al.